molecular formula C12H20N4O2 B6635729 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide

Katalognummer B6635729
Molekulargewicht: 252.31 g/mol
InChI-Schlüssel: MSLMAKLYZFZWSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It is a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. MP-10 has attracted significant attention from the scientific community due to its potential therapeutic applications in the treatment of pain and addiction.

Wirkmechanismus

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide acts as a potent and selective agonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation, reward, and addiction. Activation of the μ-opioid receptor by 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide leads to the inhibition of neurotransmitter release, resulting in the reduction of pain and the rewarding effects of opioids. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide also activates downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinases.
Biochemical and physiological effects:
4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce drug-seeking behavior and the reinforcing effects of opioids, cocaine, and nicotine. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been shown to have a lower potential for abuse and dependence compared to traditional opioids, making it an attractive candidate for the treatment of pain and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has several advantages for use in laboratory experiments. It is a potent and selective agonist of the μ-opioid receptor, making it a valuable tool for studying the role of this receptor in pain modulation, reward, and addiction. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has also been optimized for high yields and purity, making it easy to synthesize and use in experiments.
However, there are also some limitations to using 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide in laboratory experiments. It is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties compared to endogenous opioids. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide may also have off-target effects that could complicate experimental results. Finally, 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide may not be suitable for use in human studies due to its potential for abuse and dependence.

Zukünftige Richtungen

There are several future directions for research on 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide. One area of interest is the development of analogs that have improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the use of 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide in combination with other drugs for the treatment of pain and addiction. Finally, there is a need for further research on the safety and efficacy of 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide in human studies. Overall, 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has significant potential for the development of novel therapeutics for the treatment of pain and addiction.

Synthesemethoden

The synthesis of 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide involves several steps, including the reaction of piperidine with 1-methylpyrazole, followed by the protection of the resulting compound with methoxymethyl chloride. The final step involves the deprotection of the methoxymethyl group to yield the desired product. The synthesis of 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been optimized to achieve high yields and purity, making it a valuable tool for scientific research.

Wissenschaftliche Forschungsanwendungen

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of pain and addiction. It has been shown to be a potent and selective agonist of the μ-opioid receptor, which is the primary target for opioid analgesics. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been shown to be effective in reducing pain in animal models of acute and chronic pain, including neuropathic pain, inflammatory pain, and cancer pain.
4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has also been studied for its potential use in the treatment of addiction. The μ-opioid receptor is involved in the rewarding effects of opioids, and 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has been shown to reduce opioid self-administration and drug-seeking behavior in animal models of addiction. 4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide has also been shown to reduce the reinforcing effects of cocaine and nicotine, suggesting that it may have broad applications in the treatment of addiction.

Eigenschaften

IUPAC Name

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-16-8-3-10(15-16)14-11(17)12(9-18-2)4-6-13-7-5-12/h3,8,13H,4-7,9H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSLMAKLYZFZWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)NC(=O)C2(CCNCC2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(methoxymethyl)-N-(1-methylpyrazol-3-yl)piperidine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.